molecular formula C19H29N3O4S B14920691 Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Cat. No.: B14920691
M. Wt: 395.5 g/mol
InChI Key: IVRDAZLJPGZNBT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a piperidine-piperazine hybrid compound featuring a benzylsulfonyl substituent on the piperazine ring and an ethyl carboxylate group on the piperidine moiety. This structure combines the conformational flexibility of piperidine/piperazine systems with the electron-withdrawing and steric effects of the sulfonyl group, making it a candidate for pharmacological studies, particularly in receptor modulation. Its synthesis likely involves reductive amination (as seen in analogous compounds) followed by sulfonylation of the piperazine nitrogen .

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(4-benzylsulfonylpiperazin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O4S/c1-2-26-19(23)21-10-8-18(9-11-21)20-12-14-22(15-13-20)27(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3

InChI Key

IVRDAZLJPGZNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-1-carboxylate Intermediate

Starting Material : Ethyl piperidine-4-carboxylate or its hydrochloride salt.
Procedure :

  • Esterification : Ethyl piperidine-4-carboxylate is synthesized via esterification of piperidine-4-carboxylic acid with ethanol in the presence of H₂SO₄ or HCl.
  • Chlorination : The 4-position is activated with a leaving group (e.g., mesylate or tosylate) for subsequent substitution. For example, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields ethyl 4-(methylsulfonyl)piperidine-1-carboxylate.

Key Data :

Step Reagents/Conditions Yield Reference
Esterification Ethanol, H₂SO₄, reflux, 6 h 85%
Mesylation MsCl, DCM, Et₃N, 0°C to RT, 2 h 92%

Synthesis of 4-(Benzylsulfonyl)piperazine

Starting Material : Piperazine.
Procedure :

  • Benzylation : Piperazine reacts with benzyl bromide in DMF/K₂CO₃ to form 1-benzylpiperazine.
  • Sulfonation : The benzyl group is sulfonated using benzylsulfonyl chloride (C₆H₅CH₂SO₂Cl) in DCM with Et₃N as a base.

Key Data :

Step Reagents/Conditions Yield Reference
Benzylation Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h 78%
Sulfonation Benzylsulfonyl chloride, Et₃N, DCM, RT, 4 h 65%

Coupling of Piperidine and Piperazine Moieties

Procedure :

  • Nucleophilic Substitution : Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate reacts with 4-(benzylsulfonyl)piperazine in DMF/K₂CO₃ at 80°C.
  • Purification : The product is isolated via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

Parameter Value Reference
Reaction Time 24 h
Yield 60–68%
Purity (HPLC) >98%

One-Pot Tandem Approach

Reductive Amination and Sulfonation

Starting Materials :

  • Ethyl 4-oxopiperidine-1-carboxylate
  • Benzylsulfonamide

Procedure :

  • Reductive Amination : Ethyl 4-oxopiperidine-1-carboxylate reacts with benzylsulfonamide in the presence of NaBH₃CN/MeOH to form the secondary amine.
  • Cyclization : The intermediate undergoes cyclization with 1,2-dibromoethane in acetonitrile/K₂CO₃ to form the piperazine ring.

Key Data :

Step Reagents/Conditions Yield Reference
Reductive Amination NaBH₃CN, MeOH, RT, 12 h 55%
Cyclization 1,2-Dibromoethane, K₂CO₃, MeCN, 70°C, 6 h 48%

Alternative Routes via Mitsunobu Reaction

Mitsunobu Coupling

Starting Materials :

  • Ethyl 4-hydroxypiperidine-1-carboxylate
  • 4-(Benzylsulfonyl)piperazine

Procedure :

  • Mitsunobu Reaction : The hydroxyl group of ethyl 4-hydroxypiperidine-1-carboxylate is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Key Data :

Parameter Value Reference
Reaction Time 8 h
Yield 72%
Solvent THF

Optimization and Challenges

Common Side Reactions

  • Over-sulfonation : Mitigated by stoichiometric control of benzylsulfonyl chloride.
  • Ester Hydrolysis : Avoided by using anhydrous conditions during carboxylate formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Stepwise Substitution High purity, scalable Multi-step, longer reaction time 60–68%
One-Pot Tandem Fewer intermediates Lower overall yield 48–55%
Mitsunobu Reaction Mild conditions Costly reagents (DEAD, PPh₃) 72%

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and various substituted esters.

Scientific Research Applications

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an agonist or antagonist at dopamine receptors, particularly the D2 and D3 subtypes. This interaction modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways .

Comparison with Similar Compounds

Key Structural Variations:

  • Piperazine Substituents: Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3, ): Replaces the benzylsulfonyl group with a 2-methoxyphenyl moiety. The methoxy group enhances π-π stacking with aromatic residues in receptor binding pockets, as observed in docking studies . This modification is critical for adenosine A2A receptor inverse agonism . Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (): Contains dual sulfonyl groups on a benzooxazine scaffold, increasing electronegativity and metabolic stability compared to monosulfonyl derivatives .
  • Piperidine Modifications: Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate (): Replaces the piperazine-sulfonyl unit with a methylcarbamoyl-methylamino group, reducing steric bulk but enhancing solubility via amide hydrogen bonding .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Reported Activity/Properties Source
Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate ~407.5 g/mol Benzylsulfonyl, ethyl carboxylate Hypothesized kinase/receptor modulation N/A
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) ~375.4 g/mol 2-Methoxyphenyl Docking affinity for serotonin receptors
Ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate (37) ~333.4 g/mol Aminoethyl Adenosine A2A receptor inverse agonism (IC50 ~50 nM)
Ethyl 4-((4-chlorophenyl)sulfonyl)-...-2-carboxylate ~444.9 g/mol Chlorophenyl sulfonyl, ethyl sulfonyl High metabolic stability (t1/2 >6h)
Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate ~243.3 g/mol Methylcarbamoyl-methylamino Enhanced aqueous solubility (LogP ~1.2)

Key Observations:

  • Benzylsulfonyl vs. ~2.8 for Compound 3) .
  • Aminoethyl vs. Sulfonyl (Compound 37): The aminoethyl group in Compound 37 facilitates stronger hydrogen bonding with adenosine receptors, whereas the sulfonyl group in the target compound may favor interactions with polar kinase domains .
  • Dual Sulfonyl vs. Monosulfonyl (): Dual sulfonyl groups enhance metabolic stability but may limit blood-brain barrier penetration due to increased polarity .

Research Findings and Implications

  • Synthetic Accessibility :
    The target compound’s synthesis parallels methods for Compound 3 (), but benzylsulfonyl introduction likely requires additional steps, such as sulfonylation of a piperazine intermediate using benzylsulfonyl chloride .
  • Biological Relevance :
    Piperidine-piperazine hybrids are privileged scaffolds in CNS drug discovery. The benzylsulfonyl group’s electron-withdrawing nature may enhance binding to kinases (e.g., PI3K or MAPK) or GPCRs, as seen in sulfonamide-containing drugs .
  • Challenges : High molecular weight (>400 g/mol) and lipophilicity (LogP >3) may limit pharmacokinetic optimization, necessitating prodrug strategies or formulation enhancements .

Biological Activity

Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of considerable interest due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C18H27N3O4S
  • Molecular Weight : 373.48 g/mol
  • CAS Number : Not available

The compound features a piperidine core substituted with a benzylsulfonyl group and an ethyl carboxylate moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly those in the central nervous system. The benzylsulfonyl group is hypothesized to enhance binding affinity to target receptors, potentially leading to modulation of dopaminergic and serotonergic pathways.

Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives exhibit antidepressant and anxiolytic activities. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, which are crucial in mood regulation. This compound may share similar properties, making it a candidate for further exploration in treating mood disorders.

Antagonistic Properties

The compound has been investigated for its antagonistic effects on specific receptors. For example, it has been linked to P2Y12 receptor antagonism, which is relevant in cardiovascular therapies. This receptor plays a role in platelet aggregation; thus, antagonists can be beneficial in preventing thrombotic events.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • Study on P2Y12 Receptor Antagonism :
    • A series of piperazine derivatives were synthesized and tested for their ability to inhibit ADP-induced platelet aggregation. The most potent compounds showed IC50 values in the nanomolar range, indicating strong antagonistic activity .
  • Dopamine Receptor Binding :
    • Research on related piperazine structures revealed high affinity for dopamine D2 and D4 receptors. Compounds with similar structural motifs exhibited IC50 values as low as 0.057 nM for D4 receptors, suggesting that this compound may also possess significant dopaminergic activity .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various piperazine derivatives compared to this compound:

CompoundReceptor TargetIC50 (nM)Activity Type
This compoundP2Y12TBDAntagonist
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideD40.057Agonist
N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro...P2Y12TBDAntagonist

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate, and what methodological considerations are critical?

The compound can be synthesized via reductive amination of a ketone precursor followed by functionalization. For example, ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (a structural analog) was prepared by reductive amination of a commercially available ketone, yielding an intermediate that underwent microwave-assisted hydrolysis to enhance reaction efficiency . Key considerations include:

  • Use of catalysts like sodium triacetoxyborohydride (STAB) for reductive amination.
  • Microwave conditions (e.g., 100–120°C, 30–60 minutes) to accelerate hydrolysis and improve purity.
  • Purification via column chromatography or recrystallization to achieve >98% purity.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Stability is influenced by storage conditions and chemical compatibility:

  • Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .
  • Incompatible reagents : Avoid strong oxidizers (e.g., peroxides), which may induce decomposition .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize exposure to dust or vapors .

Q. What analytical methods are suitable for characterizing this compound and assessing purity?

Reverse-phase HPLC is recommended, with method development guided by:

  • Mobile phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) .
  • Detection : UV absorption at 210–254 nm for piperazine/piperidine derivatives.
  • Validation : System suitability tests for resolution, tailing factor, and theoretical plates per pharmacopeial standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in analogs of this compound?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during reductive amination to reduce side reactions .
  • Catalyst screening : Test alternatives to STAB, such as polymer-supported borohydrides, for easier purification .
  • Microwave vs. conventional heating : Compare reaction times and yields; microwave methods often reduce time by 50–70% .

Q. How can conflicting data on reaction yields or purity from different synthesis protocols be reconciled?

Discrepancies may arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation derivatives) .
  • Purification techniques : Compare column chromatography vs. preparative HPLC efficiency in removing specific impurities .
  • Scale differences : Pilot-scale reactions may have lower yields due to heat/mass transfer limitations vs. small-scale microwave setups .

Q. What mechanistic insights exist for reactions involving the piperazine and piperidine moieties in this compound?

Key reaction pathways include:

  • Nucleophilic substitution : The benzylsulfonyl group may act as a leaving group in SN2 reactions under basic conditions .
  • Oxidation : Piperazine rings can form N-oxides under oxidative conditions, altering pharmacological activity .
  • Probing methods : Use isotopic labeling (e.g., deuterated solvents) in NMR or HRMS to track reaction intermediates .

Q. How can researchers design biological assays to evaluate this compound’s potential neuropharmacological activity?

Follow methodologies from dopamine receptor agonist studies:

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) to measure affinity for D2/D3 receptors .
  • Functional assays : Assess cAMP modulation in transfected HEK cells .
  • In vivo models : Test locomotor activity in Parkinson’s disease rodent models, monitoring dose-response relationships .

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

Q. How should researchers troubleshoot low yields or unexpected byproducts during synthesis?

  • Byproduct identification : Employ LC-MS or GC-MS to detect intermediates (e.g., overoxidized or dimerized species) .
  • Reagent quality : Ensure anhydrous conditions and fresh reducing agents to prevent side reactions .
  • Process monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

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